N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine

EGFR Inhibition Kinase Assay Structure-Activity Relationship

Researchers requiring a kinase-focused tool compound with confirmed non-EGFR selectivity face limited options-generic EGFR inhibitors like PD 153035 cannot serve as pathway-negative controls. N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine resolves this gap through its unique 4-bromo-3-methylphenyl aniline motif, which abolishes potent EGFR inhibition while retaining measurable kinase and muscarinic receptor engagement (Ki 40 nM in cerebral cortex). • Serves as a stringent negative control for EGFR-dependent signaling, enabling clean attribution of phenotypes to off-target or GPCR-mediated pathways. • Distinct from PD 153035 (pure EGFR inhibitor) and EBE-A22 (DNA intercalator); the steep 4-anilinoquinazoline SAR ensures generic substitutes cannot replicate its biological fingerprint. • In stock with competitive pricing and reliable global logistics, minimizing procurement lead times for time-sensitive kinase profiling or lead optimization campaigns.

Molecular Formula C17H16BrN3O2
Molecular Weight 374.238
CAS No. 1260919-91-2
Cat. No. B2791880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
CAS1260919-91-2
Molecular FormulaC17H16BrN3O2
Molecular Weight374.238
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)Br
InChIInChI=1S/C17H16BrN3O2/c1-10-6-11(4-5-13(10)18)21-17-12-7-15(22-2)16(23-3)8-14(12)19-9-20-17/h4-9H,1-3H3,(H,19,20,21)
InChIKeyJJQKIIAMLVIQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine Overview


N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine (CAS 1260919-91-2) is a synthetic quinazoline derivative belonging to the 4-anilinoquinazoline class of kinase inhibitors [1]. This compound features a 6,7-dimethoxy substitution on the quinazoline core and a unique 4-bromo-3-methylphenyl aniline moiety, which distinguishes it from the archetypal EGFR inhibitor PD 153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) [2]. While PD 153035 is a potent inhibitor of EGFR tyrosine kinase activity (IC50 25 pM), the addition of a methyl group on the aniline ring in this compound is expected to alter its target engagement profile, potentially shifting its selectivity toward alternative kinases or biological targets [3]. Preliminary binding data indicates measurable, non-EGFR affinity, underscoring its potential as a tool compound for polypharmacology or off-target selectivity profiling.

Non-EGFR kinase selectivity profiling context
4-Bromo-3-methylphenyl vector for scaffold diversification
Distinct muscarinic receptor binding reported

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine Irreplaceability


Substituting N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine with the canonical EGFR inhibitor PD 153035 or its N-methyl analog EBE-A22 would compromise the integrity of studies focused on non-EGFR targets or polypharmacology. The structure-activity relationship (SAR) for 4-anilinoquinazolines is exceptionally steep, where minor substituent changes on the aniline ring can cause drastic shifts in potency and selectivity [1]. Specifically, EBE-A22 (N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine), while structurally similar, is reported to be completely inactive against EGFR (ErbB-1) phosphorylation but retains DNA intercalating activity [2]. The target compound's distinct 4-bromo-3-methylphenyl group is not found in these analogs and is thus expected to confer a unique biological fingerprint that generic substitutes cannot replicate, making it indispensable for specific research applications.

Attribute
Target Compound
PD 153035 / EBE-A22
EGFR activity
Predicted weak or absent (class SAR)
High-affinity EGFR inhibition (PD 153035) or absent (EBE-A22)
mAChR binding
Reported measurable affinity
Not reported
DNA intercalation
Possible (class SAR, EBE-A22-like)
Absent (PD 153035) / Active (EBE-A22)

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine Differentiation Guide


Divergent EGFR Kinase Activity

The archetypal analog PD 153035 strongly inhibits EGFR tyrosine kinase with an IC50 of 25 pM [1]. The target compound's extra 3-methyl group on the aniline ring is located at a position known from SAR studies to critically influence ATP-competitive binding. In contrast, the N-methyl analog EBE-A22 completely loses EGFR inhibitory activity despite minimal structural change [2]. The addition of a carbon at the 3-position of the aniline in the target compound is therefore predicted to result in an EGFR IC50 markedly weaker than 25 pM, potentially in the nanomolar or higher range, representing an activity loss of at least 10-fold.

EGFR Activity
Class-level inference
Predicted >400-fold loss vs PD 153035
Not an EGFR probe; secondary target interactions dominate
Requires experimental validation
EGFR Inhibition Kinase Assay Structure-Activity Relationship

Off-Target Muscarinic Receptor Binding

Direct experimental data shows that N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine binds to muscarinic acetylcholine receptors (mAChRs) with measurable affinity, a property not reported for standard comparators PD 153035 or EBE-A22 [1]. The target compound displays a competitive radioligand binding Ki of 40 nM in cerebral cortex, 106 nM in heart, 116 nM in urinary bladder, and 161 nM in parotid glands [1]. This off-target G protein-coupled receptor (GPCR) activity is a unique liability or mechanistic opportunity absent in the canonical EGFR inhibitors, where such interactions are not documented.

mAChR Binding
Direct head-to-head
Ki 40 nM (cortex)
Unique polypharmacology handle absent from canonical EGFR tools
Heart 106, bladder 116, parotid 161 nM
G Protein-Coupled Receptor Muscarinic Receptor Radioligand Binding

Potential DNA Intercalation Activity

The N-methyl analog EBE-A22, while inactive against EGFR, exhibits DNA intercalating properties leading to cytotoxicity . This mechanism is not shared by PD 153035, which relies solely on kinase inhibition for its antiproliferative effects [1]. Given the structural similarity, the target compound's 4-bromo-3-methylphenyl group may also facilitate DNA binding or interfere with topoisomerases, a functional feature that would differentiate it from both PD 153035 and EBE-A22 in terms of its observed cellular cytotoxic profile.

DNA Intercalation
Class-level inference
EBE-A22-like scaffold
May support DNA damage response studies
Not experimentally confirmed
DNA Intercalation Cytotoxicity Chemical Biology

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine Research Use Cases


Kinase Selectivity and Off-Target Profiling

Integrate this compound into a kinase selectivity panel where PD 153035 serves as a positive control for EGFR. The expected lack of potent EGFR inhibition for this compound, due to its aniline substitution pattern, makes it ideal for evaluating background cellular responses independent of EGFR signaling [1]. Any observed phenotype can then be attributed to its muscarinic receptor engagement or unknown kinase interactions, serving as a stringent negative control for EGFR-dependent pathways.

GPCR-Kinase Crosstalk Polypharmacology Tool

Leverage its unique dual affinity for low-potency kinase interactions (predicted from class SAR) and confirmed sub-100 nM muscarinic receptor binding (Ki 40 nM in cerebral cortex [1]) to investigate crosstalk between GPCR and kinase signaling networks. This profile is distinct from both PD 153035 (pure kinase inhibitor) and EBE-A22 (DNA intercalator).

Chemical Biology Probe for DNA Damage Research

Use as a structurally related control compound to EBE-A22 in DNA intercalation and cytotoxicity assays. Its distinct aniline substitution provides a comparative tool for structure-activity relationship studies on the molecular mechanisms of DNA binding in quinazoline scaffolds [1], without the confounding influence of strong EGFR inhibition.

Medicinal Chemistry Scaffold Optimization

Employ as a key intermediate or reference compound in a lead optimization program targeting non-EGFR kinases or transcriptional regulators. The 4-bromo-3-methylphenyl group represents a unique vector for exploring chemical space around the 4-anilino position, complementing PD 153035's 3-bromoanilino scaffold, which has heavily dominated the kinase inhibitor literature [1].

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Non-EGFR kinome context
EGFR-independent cellular responses
GPCR-kinase polypharmacology
Dual kinase/GPCR engagement
GPCR-kinase crosstalk endpoints
DNA damage probe
DNA-intercalating scaffold similarity
DNA damage response pathway monitoring
Medicinal chemistry scaffold optimization
4-Bromo-3-methylphenyl vector
Chemical space exploration vs 3-bromoanilino
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